Cas no 1261805-04-2 (C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine)

C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine is a biphenyl-based amine derivative featuring a chloro substituent at the 3-position and a trifluoromethyl group at the 4'-position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility, which allows for further functionalization or incorporation into larger molecular frameworks. The presence of both electron-withdrawing (trifluoromethyl) and halogen (chloro) groups enhances its potential as a key intermediate in the synthesis of bioactive molecules, particularly those targeting selective receptor interactions. Its well-defined chemical properties and stability make it suitable for controlled synthetic applications.
C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine structure
1261805-04-2 structure
Product name:C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine
CAS No:1261805-04-2
MF:C14H11ClF3N
MW:285.692053079605
CID:4994971

C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine Chemical and Physical Properties

Names and Identifiers

    • C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine
    • Inchi: 1S/C14H11ClF3N/c15-13-7-10(1-2-11(13)8-19)9-3-5-12(6-4-9)14(16,17)18/h1-7H,8,19H2
    • InChI Key: NWQRRUDQHMLYFK-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1CN)C1C=CC(C(F)(F)F)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 287
  • XLogP3: 3.9
  • Topological Polar Surface Area: 26

C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011006452-500mg
C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine
1261805-04-2 97%
500mg
798.70 USD 2021-07-05
Alichem
A011006452-1g
C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine
1261805-04-2 97%
1g
1,475.10 USD 2021-07-05
Alichem
A011006452-250mg
C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine
1261805-04-2 97%
250mg
494.40 USD 2021-07-05

C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine Related Literature

Additional information on C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine

Comprehensive Overview of C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine (CAS No. 1261805-04-2)

C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine is a specialized organic compound with the CAS number 1261805-04-2, widely recognized in pharmaceutical and agrochemical research. This compound features a biphenyl backbone substituted with a chloro group at the 3-position and a trifluoromethyl group at the 4'-position, along with a methylamine moiety. Its unique structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and material science applications.

The growing interest in fluorinated compounds and chlorinated aromatics has positioned C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine as a subject of extensive study. Researchers are increasingly exploring its potential in targeted therapies and catalysis, driven by the demand for highly selective chemical modifiers. The compound's electron-withdrawing trifluoromethyl group enhances its reactivity, making it a candidate for cross-coupling reactions and ligand design in organometallic chemistry.

In the context of green chemistry, C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine aligns with the push for sustainable synthetic routes. Its stability under mild conditions and compatibility with biodegradable solvents have garnered attention from industries aiming to reduce environmental footprints. Additionally, its role in high-throughput screening for drug candidates underscores its relevance in modern pharmaceutical innovation.

The compound's structural versatility also makes it a focal point in computational chemistry. Molecular modeling studies leverage its distinctive electronic properties to predict interactions with biological targets, addressing common queries like "how to optimize trifluoromethylated intermediates" or "applications of chlorinated biphenyls in medicine." These insights are critical for rational drug design and materials engineering.

From a commercial perspective, CAS 1261805-04-2 is often sought after by fine chemical suppliers and research institutions. Its synthesis typically involves palladium-catalyzed coupling or reductive amination, topics frequently searched in organic synthesis forums. The compound's purity and scalability are key considerations for laboratories focusing on high-yield production.

In summary, C-(3-Chloro-4'-(trifluoromethyl)biphenyl-4-yl)-methylamine exemplifies the intersection of structural complexity and practical utility. Its applications span drug development, catalysis, and sustainable chemistry, reflecting broader trends in chemical innovation. As research advances, this compound is poised to play a pivotal role in addressing challenges like selective functionalization and environmentally benign synthesis.

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